2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate
Description
Glycereth-7 triacetate is a polyethylene glycol ester of glycerol with tri-esters of acetic acid. It is commonly used in cosmetic formulations as a solvent and emollient, providing a smooth and silky texture to the skin . The compound is known for its ability to dissolve a variety of cosmetic esters and oils, making it a valuable ingredient for cosmetic chemists .
Properties
CAS No. |
57569-76-3 |
|---|---|
Molecular Formula |
C15H26O9 |
Molecular Weight |
350.36 g/mol |
IUPAC Name |
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate |
InChI |
InChI=1S/C15H26O9/c1-12(16)21-6-4-19-10-15(24-9-8-23-14(3)18)11-20-5-7-22-13(2)17/h15H,4-11H2,1-3H3 |
InChI Key |
UGIDBMZDPHJUML-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Canonical SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Synonyms |
GLYCERETH-7 TRIACETATE; Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-(acetyloxy)- |
Origin of Product |
United States |
Preparation Methods
Glycereth-7 triacetate is synthesized through the ethoxylation of glycerol followed by acetylation. The ethoxylation process involves the reaction of glycerol with ethylene oxide to form glycereth-7, which is then acetylated using acetic anhydride to produce glycereth-7 triacetate . Industrial production methods typically involve the use of catalysts to enhance the reaction rates and yield.
Chemical Reactions Analysis
Glycereth-7 triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert glycereth-7 triacetate into simpler compounds.
Substitution: The acetyl groups in glycereth-7 triacetate can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glycereth-7 triacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and formulations.
Biology: The compound is utilized in biological studies for its emollient and solvent properties.
Medicine: Glycereth-7 triacetate is incorporated into pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Mechanism of Action
The mechanism of action of glycereth-7 triacetate involves its interaction with the skin’s surface, where it acts as an emollient and solvent. The compound helps to soften and smoothen the skin by forming a protective barrier that retains moisture . Additionally, it enhances the solubility of other ingredients in cosmetic formulations, improving their efficacy.
Comparison with Similar Compounds
Conclusion
Glycereth-7 triacetate is a versatile compound with significant applications in cosmetics, chemistry, biology, and medicine. Its unique properties as a solvent and emollient make it an essential ingredient in various formulations, enhancing the texture, stability, and efficacy of products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
